molecular formula C11H11F3N4O2 B2819335 Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate CAS No. 1160246-31-0

Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate

Cat. No.: B2819335
CAS No.: 1160246-31-0
M. Wt: 288.23
InChI Key: PMYGCKWCCUKUBP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Mechanism of Action

The mechanism of action of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a potential anticancer agent .

Comparison with Similar Compounds

Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be compared with other triazolopyrimidine derivatives:

The uniqueness of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Properties

IUPAC Name

ethyl 2-[5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-3-20-9(19)5-8-16-10-15-6(2)4-7(11(12,13)14)18(10)17-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYGCKWCCUKUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=CC(=NC2=N1)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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